2,3-Dichlorophenylzinc iodide

Description

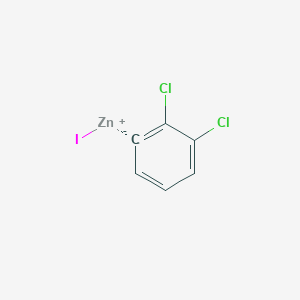

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dichlorobenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADHHDYCWNXNIR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,3 Dichlorophenylzinc Iodide

Direct Oxidative Insertion of Zinc Metal into 1,2-Dichloro-3-iodobenzene (B1582814)

The fundamental approach for preparing 2,3-dichlorophenylzinc iodide involves the reaction of 1,2-dichloro-3-iodobenzene with metallic zinc. The zinc atom inserts into the carbon-iodine bond, a process known as oxidative addition, to form the corresponding aryl zinc iodide. This reaction is a key step in facilitating further carbon-carbon bond-forming reactions, such as the Negishi coupling. However, the success of this direct insertion is highly dependent on the reactivity of the zinc metal.

Activation Strategies for Zinc Metal in Aryl Iodide Insertion

To achieve efficient synthesis of organozinc compounds like this compound, activation of the zinc metal is crucial. indolysaght.com This activation can be accomplished through various chemical and mechanical methods aimed at removing the passivating oxide layer and increasing the effective surface area of the metal. indolysaght.com

The use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) is a highly effective method for activating zinc powder for the synthesis of aryl and alkylzinc compounds. organic-chemistry.org The presence of LiCl significantly accelerates the reaction rate and improves the yield, allowing the preparation of these reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org The role of LiCl is believed to be the solubilization of the organozinc intermediates as they form on the zinc surface. researchgate.netacs.orgnih.gov This prevents the metal surface from becoming passivated by the product and allows for a continuous reaction. organic-chemistry.orgwikipedia.org This method is compatible with a wide array of functional groups, including esters, nitriles, and amides. organic-chemistry.org Other lithium halides, such as lithium bromide and lithium iodide, have also been shown to promote the solubilization of organozinc intermediates from the zinc surface. nih.gov

A catalytic system comprising indium trichloride (B1173362) (InCl₃) and LiCl has also been developed for the preparation of polyfunctional arylzinc halides from aryl iodides and zinc powder in THF at 50 °C, achieving yields of up to 95%. nih.gov

Table 1: Effect of Lithium Halides on Organozinc Reagent Solubilization

| Lithium Halide | Promoting Effect on Solubilization |

| LiCl | Yes |

| LiBr | Yes |

| LiI | Yes |

| LiF | No |

This table is based on findings that demonstrate the effectiveness of specific lithium halides in promoting the solubilization of organozinc intermediates from the zinc surface. nih.gov

Treating zinc dust with activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) is a common strategy to enhance its reactivity. wikipedia.orglscollege.ac.in These reagents are thought to work by removing the deactivating zinc oxide layer from the metal's surface, exposing fresh, reactive zinc. researchgate.netnih.gov While effective, the use of 1,2-dibromoethane is becoming less common due to its carcinogenic properties. google.comgoogle.com TMSCl is believed to not only clean the zinc surface but also to counteract the suppressive effects of impurities like lead. nih.gov In many procedures, the activating agent is not removed and is present during the formation of the organozinc reagent. nih.gov

Ultrasonication provides a mechanical method for activating zinc metal. The application of ultrasound to a suspension of zinc powder in a solvent generates acoustic cavitation, a process involving the formation, growth, and implosive collapse of bubbles. organic-chemistry.orgchem-station.com This process can physically disrupt the zinc oxide layer and increase the surface area of the metal, thereby enhancing its reactivity. nih.gov Ultrasound-promoted synthesis has been successfully applied to the preparation of arylzinc compounds from aryl iodides and zinc powder, facilitating subsequent cross-coupling reactions. oup.com This technique often leads to shorter reaction times and can be considered a greener synthetic method. nih.gov

A straightforward and common method for activating zinc dust involves washing it with a dilute acid, such as hydrochloric acid (HCl). indolysaght.comthieme-connect.com This acid wash effectively removes the surface layer of zinc oxide. indolysaght.comthieme-connect.com Following the acid treatment, the zinc is typically washed successively with water, ethanol, and ether before being thoroughly dried. thieme-connect.comorgsyn.org This procedure yields a highly reactive form of zinc suitable for use in organic synthesis. indolysaght.com

For particularly challenging substrates or to achieve higher reactivity, specially prepared, highly active forms of zinc are employed.

Rieke Zinc : This highly reactive form of zinc is produced by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium. wikipedia.orglscollege.ac.in Rieke zinc exhibits a high surface area and is free of the passivating oxide layer, allowing it to readily react with a variety of organic halides, including those that are typically unreactive towards commercial zinc dust. riekemetals.comsigmaaldrich.com The reactivity of Rieke zinc can be influenced by the salt byproducts generated during its preparation; for instance, LiCl produced during lithium-based reduction enhances the solubilization of organozinc intermediates. nih.govnih.gov

Zinc-Copper Couple : A zinc-copper couple is an alloy of zinc and copper that serves as an activated form of zinc. wikipedia.orgdbpedia.org It is often prepared by treating zinc dust with a copper salt, such as copper(II) acetate (B1210297) or copper(II) sulfate. wikipedia.orgresearchgate.net The presence of copper is thought to enhance the reactivity of the zinc at the alloy's surface. dbpedia.org This reagent was famously used in the Simmons-Smith cyclopropanation reaction and is also effective in the preparation of organozinc reagents from organic halides. wikipedia.orgdbpedia.org

Table 2: Comparison of Zinc Activation Methods

| Activation Method | Activating Agent/Principle | Key Advantages |

| Chemical Activation | LiCl, LiBr, LiI | High yields, excellent functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Chemical Activation | TMSCl, 1,2-Dibromoethane | Effective removal of zinc oxide layer. researchgate.netwikipedia.org |

| Mechanical Activation | Ultrasonication | Shorter reaction times, physical disruption of oxide layer. oup.comnih.gov |

| Acidic Pre-treatment | Dilute HCl | Simple, effective removal of surface oxides. indolysaght.comthieme-connect.com |

| Highly Reactive Forms | Rieke Zinc | High reactivity, suitable for unreactive halides. riekemetals.comsigmaaldrich.com |

| Highly Reactive Forms | Zinc-Copper Couple | Enhanced reactivity due to the presence of copper. wikipedia.orgdbpedia.org |

Transmetalation Approaches to this compound

Transmetalation is an alternative and widely used strategy for preparing organozinc reagents. mdpi.com This approach involves the reaction of a zinc salt, typically a zinc halide like ZnI₂, with a more electropositive organometallic species. This method is valuable when the direct insertion of zinc is inefficient or when the required organometallic precursor is readily available.

The preparation of this compound can be achieved by first generating 2,3-dichlorophenyllithium. This is typically done through a halogen-metal exchange reaction, for instance, by treating 2,3-dichloroiodobenzene with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting aryllithium species is then quenched with a solution of zinc iodide (ZnI₂) to yield the desired this compound.

This two-step sequence is highly efficient but is limited by the reactivity of the intermediate organolithium compound, which may not be compatible with sensitive functional groups. researchgate.net However, the subsequent transmetalation to the less reactive organozinc species is beneficial for downstream applications where milder nucleophiles are required. wikipedia.org

A similar transmetalation approach involves the use of a Grignard reagent. 2,3-Dichlorophenylmagnesium halide can be prepared by reacting 2,3-dichloroiodobenzene with magnesium turnings. ppj.org.ly The subsequent addition of ZnI₂ to this Grignard reagent results in a rapid transmetalation to form this compound and a magnesium dihalide salt.

Grignard reagents are generally more functional group tolerant than their organolithium counterparts, expanding the potential substrate scope. researchgate.netresearchgate.net This method provides a reliable pathway to the arylzinc reagent and is a common alternative to direct zinc insertion. thieme.com

The halogen-zinc exchange is a milder method for preparing functionalized organozinc reagents that avoids the use of highly basic alkyllithium or Grignard reagents. researchgate.net In this reaction, an aryl iodide is treated with a pre-formed organozinc compound, such as a dialkylzinc (e.g., diethylzinc (B1219324) or diisopropylzinc) or, more effectively, an organozincate. nih.gov

Triorganozincates (R₃ZnLi), formed by mixing a dialkylzinc with an organolithium reagent, are particularly efficient for promoting halogen-zinc exchange. researchgate.netnih.gov These "ate" complexes exhibit enhanced reactivity, allowing the exchange to occur under mild conditions while maintaining excellent functional group tolerance. nih.gov For example, treating 2,3-dichloroiodobenzene with a reagent like i-Pr₂Zn or Et₂Zn complexed with a lithium salt can selectively induce an iodine-zinc exchange to afford this compound. nih.govchemrxiv.org This method is especially useful for substrates bearing sensitive functionalities like esters or nitriles that would not survive the conditions required for organolithium or Grignard formation. chemrxiv.org

Table 4: Comparison of Transmetalation Methods for this compound Synthesis

| Method | Precursor | Reagents | Key Characteristics |

|---|---|---|---|

| From Aryllithium | 2,3-Dichloroiodobenzene | 1. R-Li (e.g., nBuLi) 2. ZnI₂ | Highly reactive intermediate; less functional group tolerant. wikipedia.orgresearchgate.net |

| From Arylmagnesium Halide | 2,3-Dichloroiodobenzene | 1. Mg 2. ZnI₂ | Milder than organolithium route; good functional group tolerance. ppj.org.lyresearchgate.net |

| Halogen-Zinc Exchange | 2,3-Dichloroiodobenzene | R₂Zn or R₃ZnLi (Zincate) | Very mild conditions; excellent chemoselectivity and functional group tolerance. nih.govchemrxiv.org |

Table of Compounds

Electrochemical Synthesis of Arylzinc Iodides

Electrochemical synthesis provides a powerful and green alternative for the preparation of arylzinc iodides, including this compound. This method utilizes an electric current to drive the formation of the organozinc compound, often under milder conditions and with greater control than traditional chemical reduction. rsc.org

A common setup involves an undivided electrochemical cell fitted with a sacrificial zinc anode and an inert cathode (e.g., carbon fiber). organic-chemistry.orgnih.gov The aryl halide, in this case, 2,3-dichloroiodobenzene, is dissolved in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) containing a supporting electrolyte. A catalyst, typically a nickel or cobalt complex, is often employed to facilitate the reduction of the aryl halide. organic-chemistry.org

During the electrolysis, the zinc anode is oxidized to Zn²⁺ ions, while at the cathode, the catalyst is reduced to a low-valent state. This activated catalyst then reacts with the aryl halide via oxidative addition. The resulting arylnickel or arylcobalt intermediate undergoes transmetalation with the Zn²⁺ ions generated from the anode to yield the desired arylzinc iodide. organic-chemistry.org This method avoids the use of bulk metallic reducing agents and allows for precise control over the reaction rate by adjusting the applied current. The resulting solution of the organozinc reagent can then be used directly in subsequent reactions. organic-chemistry.org

| Parameter | Description | Typical Value/Compound |

| Anode | Sacrificial Metal | Zinc Rod |

| Cathode | Inert Material | Carbon Fiber, Graphite nih.gov |

| Solvent | Polar Aprotic | DMF, Acetonitrile |

| Catalyst | Transition Metal Complex | Cobalt Halide with Pyridine organic-chemistry.org |

| Supporting Electrolyte | Tetraalkylammonium Salt | NBu₄Br |

| Current | Constant Current (Galvanostatic) | 0.1 - 0.2 A |

| Charge Passed | Faradays per mole | 2 F/mol |

Continuous Flow Methodologies for On-Demand Synthesis

Continuous flow chemistry has emerged as a superior method for the on-demand synthesis of organozinc reagents, addressing key limitations of batch processing such as instability, exothermicity, and labor-intensive preparation. nih.govresearchgate.net This technology enables safer, more efficient, and highly scalable production of this compound.

In a typical setup, a solution of the precursor, 2,3-dichloroiodobenzene, in a suitable solvent like tetrahydrofuran (B95107) (THF) is pumped through a heated column packed with activated zinc metal (a packed-bed reactor). nih.govacs.org The controlled temperature and residence time within the column ensure complete and reproducible conversion of the aryl iodide to the corresponding organozinc iodide. nih.gov This method's primary advantage is the "on-demand" generation of the reagent, which is produced only as needed and can be fed directly into a subsequent reaction stream for immediate consumption, for example, in a Negishi coupling. acs.org This minimizes the risks associated with handling and storing potentially unstable organometallic compounds. nih.govresearchgate.net The ability to precisely control reaction parameters leads to cleaner reactions and higher yields. acs.org

| Parameter | Description | Typical Value/Condition |

| Reactor Type | Packed-Bed Reactor | Column filled with Zinc turnings/dust acs.orgacs.org |

| Substrate | Aryl Halide Solution | 2,3-Dichloroiodobenzene in THF |

| Flow Rate | Rate of solution passage | 0.5 - 5.0 mL/min |

| Temperature | Column Temperature | 40 - 80 °C nih.gov |

| Residence Time | Time spent in reactor | 2 - 20 minutes |

| Output | Product Stream | Solution of this compound |

Aggregation States and Solution Behavior: The Schlenk Equilibrium and its Implications for this compound Speciation

Organozinc halides, including this compound, exist in solution not as simple monomeric species but as a complex mixture of interconverting compounds governed by the Schlenk equilibrium. wikipedia.orgrsc.orgfiveable.me This equilibrium plays a pivotal role in the reactivity and solubility of the organozinc reagent.

The classical Schlenk equilibrium involves the disproportionation of two molecules of an organometallic halide into a diorganometallic species and a metal halide salt. For this compound (ArZnI), this equilibrium can be represented as follows:

2 ArZnI ⇌ Ar₂Zn + ZnI₂ (where Ar = 2,3-dichlorophenyl)

The position of this equilibrium is influenced by several factors, including the nature of the organic group, the solvent, and the temperature. wikipedia.org For many alkylzinc halide systems, the equilibrium lies predominantly on the side of the organozinc halide (RZnX). rsc.org However, the equilibrium can be shifted. For instance, the addition of certain reagents can promote the formation of the diorganozinc species. nih.gov

In addition to the formation of neutral diorganozinc species, organozinc halides can also form anionic "ate" complexes, known as zincates, especially in the presence of salts like lithium halides which are often used in their preparation. figshare.comcipsm.de These higher-order zincates are charged species that can significantly influence the reactivity of the organozinc reagent. The formation of these complexes is a key aspect of the solution-phase speciation of this compound.

Commonly observed zincate anions in solutions of organozinc halides include mononuclear complexes such as [ArZnI₂]⁻ and [Ar₂ZnI]⁻. cipsm.de The formation of these zincates can be represented by the following equilibria:

ArZnI + I⁻ ⇌ [ArZnI₂]⁻ 2 ArZnI ⇌ [Ar₂ZnI]⁻ + I⁻

Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying these organozincate anions in solution. figshare.comcipsm.de Studies on various organozinc halides have shown that the addition of lithium chloride leads to a significant increase in the concentration of these zincate anions. figshare.com

Spectroscopic Characterization Techniques for Understanding Solution-Phase Intermediates

A variety of spectroscopic techniques are employed to study the complex solution behavior of organozinc reagents like this compound and to characterize the different species present at equilibrium.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are used to study the various species present in the Schlenk equilibrium. nih.gov

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of this compound is expected to show characteristic signals for the three protons on the phenyl ring. Based on data for related 2,3-dichlorophenyl compounds, the chemical shifts can be estimated. For instance, in 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, the protons of the 2,3-dichlorophenyl group appear as a doublet at δ 7.66 ppm, a triplet at δ 7.42 ppm, and another doublet at δ 7.32 ppm. derpharmachemica.com These shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the zinc moiety.

Diffusion-Ordered Spectroscopy (DOSY): This two-dimensional NMR technique can be used to separate the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY is particularly useful for identifying the presence of monomers, dimers, and higher aggregates in solution.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for the 2,3-Dichlorophenyl Group

| Nucleus | Position | Estimated Chemical Shift (ppm) | Notes |

| ¹H | H-4 | ~7.42 (triplet) | Based on analogous compounds. derpharmachemica.com |

| ¹H | H-5 | ~7.32 (doublet) | Based on analogous compounds. derpharmachemica.com |

| ¹H | H-6 | ~7.66 (doublet) | Based on analogous compounds. derpharmachemica.com |

| ¹³C | C-1 | 145 - 150 | Estimated range. |

| ¹³C | C-2 | 130 - 135 | Estimated range. |

| ¹³C | C-3 | 130 - 135 | Estimated range. |

| ¹³C | C-4 | 125 - 130 | Estimated range. |

| ¹³C | C-5 | 125 - 130 | Estimated range. |

| ¹³C | C-6 | 128 - 133 | Estimated range. |

ESI-MS is a highly sensitive technique for detecting charged species in solution and has been invaluable in the study of organozincate complexes. figshare.comcipsm.deacs.orgacs.org By analyzing solutions of organozinc halides, researchers have been able to identify a variety of anionic zincate species. cipsm.de For this compound, ESI-MS would be expected to detect ions such as [ (C₆H₃Cl₂)ZnI₂ ]⁻ and [ (C₆H₃Cl₂)₂ZnI ]⁻. The fragmentation patterns of these ions upon collision-induced dissociation in the mass spectrometer can provide further structural information. acs.org

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the bonding within a molecule by probing its vibrational modes. rsc.orgnih.gov

Infrared (IR) Spectroscopy: In the context of this compound, IR spectroscopy can be used to identify characteristic stretching frequencies. The C-Cl stretching vibrations in dichlorobenzene derivatives typically appear in the region of 400-800 cm⁻¹. uwosh.edu The C-Zn stretching frequency is expected at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C-Zn stretching vibration in organozinc compounds is often more readily observed by Raman spectroscopy. researchgate.net The position of this band can provide information about the coordination environment of the zinc atom.

Table 2: Typical Vibrational Frequencies for Bonds in Arylzinc Halides

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-Cl | Stretching | 400 - 800 | IR |

| C-Zn | Stretching | 300 - 500 | Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

X-ray Crystallographic Studies of Arylzinc Halide Complexes

While specific X-ray crystallographic data for this compound is not prominently available in the reviewed literature, extensive studies on analogous arylzinc halide systems provide significant insights into the expected solid-state structures, coordination geometries, and intermolecular interactions for this class of compounds. uu.nlresearchgate.net Single crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of atomic positions, bond lengths, and bond angles in crystalline solids, offering an unambiguous view of the molecular structure. mdpi.commkuniversity.ac.in

Organozinc compounds, including arylzinc halides (RZnX, where R is an aryl group and X is a halogen), typically feature coordination geometries determined largely by electrostatic and steric factors rather than ligand field effects, due to the filled 3d orbital of the zinc(II) center. uu.nlwikipedia.org Consequently, four-coordinate tetrahedral geometries are common for organozinc halide complexes, often achieved through coordination with solvent molecules or by forming dimeric structures. uu.nl

In the solid state, monoorganozinc halides can exist as discrete mononuclear molecules, especially when coordinated with donor ligands. uu.nl However, the presence of a halogen atom bonded to the zinc center allows for the formation of dimers through halogen bridges. uu.nl An example is the dimeric structure reported for [CF3CCl2ZnCl(OEt2)]2, which features a central, planar Zn-Cl-Zn-Cl four-membered ring. In this arrangement, each zinc atom achieves a highly distorted tetrahedral coordination geometry by bonding to a CF3CCl2 group, a coordinating diethyl ether molecule, and two bridging chlorine atoms. uu.nl

The coordination environment around the zinc atom in these complexes is often distorted from an ideal tetrahedral geometry. For instance, in a structurally characterized complex where an arylzinc moiety is coordinated by a chelating ligand, the C(1)−Zn−Cl angle was observed to be 120.5(3)°, while O−Zn−Cl angles were smaller than the ideal tetrahedral angle at approximately 93.2(2)° and 93.7(2)°. uu.nl The bite angle of chelating ligands can enforce extremely small angles, such as an O−Zn−O angle of 76.0(3)°. uu.nl

The table below summarizes representative crystallographic data for analogous zinc halide complexes, illustrating common coordination geometries and bond angles.

| Compound/Complex Type | Coordination Geometry at Zinc | Key Structural Features | Representative Bond Angles (°) |

| [RZnCl(TMEDA)] (analogue) | Distorted Tetrahedral | Mononuclear complex with a chelating N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand. | C−Zn−Cl: ~120.5 |

| [CF3CCl2ZnCl(OEt2)]2 | Distorted Tetrahedral | Dimeric structure formed via chlorine bridges, creating a central Zn-Cl-Zn-Cl square. Each Zn is coordinated by OEt2. | - |

| [ZnX2(QNO)2] (X=Cl, Br, I; QNO=Quinoline N-oxide) | Distorted Tetrahedral | Mononuclear complex with two halide and two N-oxide ligands. | X−Zn−X angles are ca. 20° wider than O−Zn−O angles. nih.gov |

Intermolecular interactions play a crucial role in the crystal packing of these complexes. In the absence of strong coordinating solvents or ligands, aggregation is common. uu.nl In the crystal structures of related zinc(II) halide complexes, intermolecular forces such as van der Waals interactions, C—H⋯X (where X is a halogen) hydrogen bonds, and π–π stacking interactions have been observed to stabilize the crystal lattice. nih.gov

Reactivity Profiles and Synthetic Transformations Utilizing 2,3 Dichlorophenylzinc Iodide

Transition-Metal-Catalyzed Cross-Coupling Reactions

2,3-Dichlorophenylzinc iodide is a versatile organozinc reagent utilized in a variety of transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules. The reactivity of this organometallic compound is prominently featured in both palladium and nickel-catalyzed transformations, enabling the coupling of the 2,3-dichlorophenyl moiety with a diverse range of organic electrophiles.

Palladium-Catalyzed Cross-Couplings (Negishi Coupling)

The Negishi coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organozinc compound with an organic halide or pseudohalide. wikipedia.orgnobelprize.orgorganic-chemistry.org this compound serves as an effective nucleophilic partner in these reactions, allowing for the formation of biaryl and other coupled products under relatively mild conditions with high functional group tolerance. nobelprize.org

The palladium-catalyzed Negishi coupling enables the reaction of this compound with a wide array of sp2-hybridized carbon centers, including aryl, heteroaryl, and alkenyl halides. wikipedia.orgnih.gov This versatility makes it a powerful tool for synthesizing complex molecular architectures. The reaction generally proceeds with high yields and selectivity, tolerating various functional groups on either coupling partner. organic-chemistry.orgpitt.edu

The coupling with aryl halides, such as iodides and bromides, is a common application for creating unsymmetrical biaryl structures. organic-chemistry.org Heteroaromatic halides also serve as effective coupling partners, providing access to complex heterocyclic compounds. pitt.edursc.org Furthermore, the reaction with alkenyl (vinyl) halides, including both bromides and iodides, occurs with retention of the olefin geometry, making it a stereoselective method for the synthesis of substituted styrenes. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Organic Halides This table is illustrative and compiled from general findings on Negishi couplings.

| Organozinc Reagent | Coupling Partner | Catalyst System | Product Type | Typical Yield |

|---|---|---|---|---|

| This compound | Aryl Bromide | Pd(OAc)₂ / CPhos | Substituted Biaryl | Good to Excellent |

| This compound | Heteroaryl Chloride | Pd₂(dba)₃ / PCyp₃ | Dichlorophenyl-substituted Heterocycle | Good |

| This compound | Alkenyl Iodide | PdCl₂(PPh₃)₂ | 2,3-Dichlorostyrene derivative | High |

| This compound | Alkenyl Bromide | PdCl₂(Amphos)₂ / TMEDA | 2,3-Dichlorostyrene derivative | High |

Beyond organic halides, the Negishi coupling can also be effectively carried out using organic pseudohalides, such as triflates (OTf) and other sulfonates. wikipedia.org These substrates are valuable alternatives to halides, particularly in cases where the corresponding halide is unstable or difficult to access. Palladium catalysts have been shown to be selective for C-OTf bond cleavage in the presence of other functionalities, such as chloro groups, under specific "ligand-free" conditions. nsf.gov The reaction of this compound with aryl or vinyl triflates provides an alternative route to the desired coupled products, expanding the synthetic utility of the Negishi reaction. wikipedia.org

Table 2: Negishi Coupling of Aryl Triflates This table is based on general reactivity patterns for Negishi couplings with pseudohalides.

| Organozinc Reagent | Coupling Partner | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Aryl Triflate | Pd(P(t-Bu)₃)₂ | THF | Substituted Biaryl |

| This compound | Vinyl Triflate | Ni(acac)₂ / PPh₃ | DMF | 2,3-Dichlorostyrene derivative |

The choice of ligands and additives is critical for the success of the palladium-catalyzed Negishi coupling, influencing reaction rates, yields, and selectivity. nih.gov Phosphine ligands are commonly employed, with their steric and electronic properties dictating the efficiency of the catalytic cycle. wikipedia.org

Ligands: Bulky, electron-rich biaryldialkylphosphine ligands such as CPhos, SPhos, RuPhos, and XPhos have demonstrated superior performance in promoting the coupling of organozinc reagents with aryl bromides and chlorides. nih.govorganic-chemistry.org CPhos, in particular, has been shown to effectively suppress undesired side reactions like β-hydride elimination. nih.gov Other common ligands include triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). wikipedia.orgnih.gov The selection of the optimal ligand is often substrate-dependent. pitt.edu

Additives: Various additives can enhance the efficiency and selectivity of the Negishi coupling.

N-Methylimidazole (NMI): Used in conjunction with specific palladium catalysts, NMI can facilitate the cross-coupling of unactivated alkyl electrophiles. organic-chemistry.org

Lithium Salts (LiCl, LiBr): These salts can be beneficial by breaking up zincate aggregates to generate more reactive monomeric organozinc species, thus facilitating transmetalation. illinois.edu

Table 3: Effect of Ligands on Negishi Coupling This table illustrates the impact of different ligands on reaction outcomes, based on general principles of cross-coupling.

| Ligand | Catalyst Precursor | Key Advantages |

|---|---|---|

| CPhos | Pd(OAc)₂ | Excellent yields and selectivity; suppresses β-hydride elimination. nih.govorganic-chemistry.org |

| SPhos, RuPhos, XPhos | Pd(OAc)₂ | Effective for a range of Suzuki-Miyaura and Negishi couplings. nih.gov |

| PCyp₃ | Pd₂(dba)₃ | Effective for coupling with unactivated primary alkyl electrophiles. organic-chemistry.org |

| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | Enables coupling with aryl and vinyl chlorides. |

| dppf | PdCl₂(dppf) | Good selectivity in certain aryl bromide couplings. nih.gov |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and reactive alternative to palladium for cross-coupling reactions. ucla.edu Due to its unique electronic properties, nickel can catalyze the coupling of organozinc reagents with a broad range of electrophiles, including challenging substrates like aryl fluorides and esters. organic-chemistry.orgyoutube.com Nickel-catalyzed Negishi-type couplings of this compound can be achieved with various nickel(0) or nickel(II) precatalysts, such as Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂. wikipedia.org These reactions often proceed smoothly at room temperature with low catalyst loading and exhibit tolerance for a wide variety of functional groups. nih.gov

DFT studies on the mechanism of nickel-catalyzed Negishi couplings suggest a catalytic cycle that can involve Ni(I) intermediates. nih.gov The cycle may proceed through transmetalation of the organozinc halide to a Ni(I) species, followed by oxidative addition of the organic halide and subsequent C-C reductive elimination. nih.gov

A potential side reaction in nickel-catalyzed cross-couplings is the homocoupling of the organometallic reagent or the organic halide. In the context of reactions involving zinc, nickel catalysts can promote the homocoupling of aryl halides. The mechanism for this process is complex and can vary depending on the reaction conditions.

One proposed mechanism involves the reduction of a Ni(II) precatalyst by zinc metal to generate a catalytically active Ni(0) species. nih.gov Oxidative addition of an aryl halide to the Ni(0) complex forms an ArNi(II)X intermediate. nih.gov Further steps can involve another oxidative addition to form a Ni(IV) species followed by reductive elimination, or a pathway involving Ni(I) and Ni(III) intermediates. nih.gov For instance, the ArNi(II)X complex can be reduced by zinc to an ArNi(I) species. Subsequent oxidative addition of a second equivalent of the aryl halide would lead to a diaryl-Ni(III) complex, which then undergoes reductive elimination to yield the biaryl product and a Ni(I) halide, closing the catalytic cycle after another reduction step. nih.gov The presence of halide salts, such as those derived from the zinc reductant (e.g., ZnCl₂), can influence the reaction rate. acs.org

Table 4: Proposed Intermediates in Nickel-Catalyzed Homocoupling This table outlines key species in a plausible mechanistic cycle.

| Intermediate Species | Oxidation State | Role in Catalytic Cycle |

|---|---|---|

| Ni⁰Lₙ | Ni(0) | Active catalyst, undergoes oxidative addition. nih.gov |

| ArNiᴵᴵXLₙ | Ni(II) | Formed after oxidative addition of aryl halide. nih.gov |

| ArNiᴵLₙ | Ni(I) | Formed by reduction of the Ni(II) intermediate. nih.gov |

| Ar₂NiᴵᴵᴵXLₙ | Ni(III) | Formed after a second oxidative addition; undergoes reductive elimination. nih.gov |

Cross-Coupling with Alkyl and Aryl Electrophiles

This compound serves as a versatile nucleophile in Negishi cross-coupling reactions to form carbon-carbon bonds with various alkyl and aryl electrophiles. These reactions are typically catalyzed by palladium or nickel complexes and are instrumental in the synthesis of complex organic molecules. wikipedia.org

The coupling of organozinc reagents like this compound with aryl halides is a well-established method for the formation of biaryl linkages. wikipedia.orgnih.gov Palladium catalysts, often in conjunction with specialized phosphine ligands, are highly effective in promoting these transformations. For instance, palladium acetate (B1210297) with biaryldialkylphosphine ligands such as CPhos has been shown to efficiently catalyze the coupling of secondary alkylzinc halides with a broad range of aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org The choice of ligand is crucial in facilitating the reductive elimination step and suppressing undesirable side reactions like β-hydride elimination. nih.gov These reactions generally exhibit high functional group tolerance, allowing for the presence of esters, nitriles, and aldehydes. organic-chemistry.org

Similarly, cross-electrophile coupling reactions, where both coupling partners are electrophiles, have emerged as a powerful synthetic strategy. chemistryviews.org Nickel-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides, for example, provides a direct method for C(sp²)–C(sp³) bond formation. researchgate.net These reactions often require a reductant and sometimes a photocatalyst to proceed efficiently. chemistryviews.org The scope of these reactions includes a variety of unactivated alkyl chlorides and a range of (hetero)aryl chlorides, tolerating various functional groups. chemistryviews.org

Below is a representative table illustrating the scope of Negishi cross-coupling reactions involving organozinc reagents with aryl and alkyl electrophiles.

Table 1: Examples of Negishi Cross-Coupling Reactions

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropylzinc bromide | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 4-Isopropylbenzonitrile | 95 | nih.gov |

| Cyclohexylzinc bromide | 2-Chloropyridine | Pd(OAc)₂ / CPhos | 2-Cyclohexylpyridine | 88 | nih.gov |

| Phenylzinc chloride | Cinnamoyl chloride | Pd(OAc)₂ / SPhos | Chalcone | 85 | mdpi.com |

Iron-Catalyzed Cross-Couplings

Iron, being an economical and abundant metal, has gained significant attention as a catalyst for cross-coupling reactions. mdpi.com Iron-catalyzed cross-couplings of organozinc reagents, including aryl zinc species like this compound, with various electrophiles provide a cost-effective alternative to palladium- and nickel-based systems. mdpi.comthieme-connect.de

These reactions have been successfully applied to the coupling of both aryl and vinyl electrophiles. thieme-connect.de For instance, iron(III) acetylacetonate [Fe(acac)₃] is a commonly used catalyst for the cross-coupling of aryl Grignard reagents (which can be analogous to organozinc reagents in reactivity) with alkyl halides. thieme-connect.de More recently, iron-catalyzed cross-coupling of di(hetero)arylmanganese reagents with primary and secondary alkyl halides has been reported, showcasing the versatility of first-row transition metals in C(sp²)–C(sp³) bond formation. uni-muenchen.de

A significant advantage of iron catalysis is its ability to promote cross-electrophile coupling reactions. For example, an iron/B₂pin₂ catalytic system has been developed for the coupling of aryl chlorides with unactivated alkyl chlorides. nih.gov This protocol demonstrates the potential for iron catalysts to facilitate challenging transformations with readily available starting materials. nih.gov Mechanistic studies suggest that these reactions may proceed through radical intermediates. researchgate.net

The table below summarizes representative examples of iron-catalyzed cross-coupling reactions.

Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexylmagnesium bromide | Ethyl 2-(diethoxyphosphoryl)-4-methyl-6-phenylpyrimidine-5-carboxylate | Fe(acac)₃ | Ethyl 2-hexyl-4-methyl-6-phenylpyrimidine-5-carboxylate | 84 | thieme-connect.de |

| Di(p-anisyl)manganese | Cyclohexyl iodide | Fe(acac)₃ | 1-Cyclohexyl-4-methoxybenzene | 73 | uni-muenchen.de |

| Aryl Grignard | Alkyl Halide | Iron salts | Alkylated Arene | N/A | thieme-connect.de |

Cobalt-Catalyzed Cross-Couplings

Cobalt catalysis offers another cost-effective and efficient alternative for cross-coupling reactions involving organozinc reagents. researchgate.net Cobalt salts, often without the need for sophisticated ligands, can effectively catalyze the formation of C(sp²)–C(sp³) bonds between aryl zinc reagents and alkyl halides. nih.gov

The scope of cobalt-catalyzed cross-couplings is broad, encompassing the reaction of various functionalized primary and secondary alkylzinc reagents with aryl and heteroaryl halides. nih.gov For instance, a catalytic system of cobalt(II) chloride and 4,4′-di-tert-butyl-2,2′-dipyridyl has been shown to be effective for the diastereoselective coupling of substituted cyclohexylzinc reagents with heteroaromatic bromides. nih.gov These reactions can proceed with high diastereoselectivities, offering a valuable tool for stereocontrolled synthesis. nih.gov

Furthermore, cobalt catalysis has been extended to the coupling of organozinc reagents with alkynyl bromides, providing access to alkylated alkynes. nih.gov Mechanistic investigations are ongoing, but the versatility and functional group tolerance of these cobalt-catalyzed systems make them highly attractive for organic synthesis. nih.govresearchgate.net

The following table provides examples of cobalt-catalyzed cross-coupling reactions.

Table 3: Examples of Cobalt-Catalyzed Cross-Coupling Reactions

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methylcyclohexylzinc iodide | 6-Bromonicotinonitrile | CoCl₂ / dtbbpy | 2-(3-Methylcyclohexyl)nicotinonitrile | 80 | nih.gov |

| (2-(1,3-Dioxan-2-yl)ethyl)zinc chloride | (Bromoethynyl)benzene | CoCl₂ / dtbbpy | 5-Phenylpent-4-yn-1-yl-1,3-dioxane | 55 | nih.gov |

| Diarylmanganese Reagent | Secondary Alkyl Iodide | CoCl₂·2LiCl | Alkylated Arene | up to 92 | researchgate.net |

Copper-Mediated Cross-Couplings (e.g., with Acyl Chlorides, Allylic Substrates)

Copper-mediated cross-coupling reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. uu.nlrsc.org Arylzinc reagents like this compound can participate in these reactions with a variety of electrophiles, including acyl chlorides and allylic substrates. researchgate.netrsc.org

The coupling of organozinc reagents with acyl chlorides, often mediated by a stoichiometric amount of a copper(I) salt such as CuCN·2LiCl, is a direct route to ketones. This transformation is valuable for the synthesis of complex carbonyl-containing compounds and has been applied to amino acid-derived organozinc iodides. researchgate.net

In the realm of allylic substitutions, copper catalysis is widely used to control the regioselectivity and stereoselectivity of the reaction. nih.govbeilstein-journals.org Copper-catalyzed allylic substitution reactions can proceed with various nucleophiles, including organozinc reagents, and a range of allylic electrophiles. rsc.orgorganic-chemistry.org The mechanism often involves the formation of an organocuprate species, followed by coordination to the allyl substrate and subsequent oxidative addition and reductive elimination steps. nih.gov The choice of ligand is critical in directing the outcome of these reactions. nih.gov For example, different bipyridine ligands can reverse the regioselectivity of copper-catalyzed reactions of iodonium ylides from mdpi.comnih.gov- to organic-chemistry.orgnih.gov-rearrangements. nih.gov

Below is a table showcasing examples of copper-mediated cross-coupling reactions.

Table 4: Examples of Copper-Mediated Cross-Coupling Reactions

| Nucleophile | Electrophile | Copper Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Amido-alkylzinc iodide | Benzoyl chloride | CuCN·2LiCl | β-Amido ketone | 48 | researchgate.net |

| Aryl α-Diazoacetate | Allylic Iodide | Copper catalyst / Bipyridine ligand | α-Iodoester | up to 88 | nih.gov |

| Thiophenol | Iodobenzene | CuI | Diphenyl sulfide | N/A | uu.nl |

Carbonyl Addition Reactions

Barbier-Type Reactions with Aldehydes and Ketones

Barbier-type reactions are a class of organometallic reactions that involve the in-situ formation of an organometallic reagent, which then adds to a carbonyl compound. wikipedia.org In the context of this compound, this would involve the reaction of 2,3-dichloroiodobenzene with zinc metal in the presence of an aldehyde or ketone. This one-pot procedure is a key advantage over the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org

These reactions are versatile for the formation of primary, secondary, and tertiary alcohols. wikipedia.org Zinc-mediated Barbier-type reactions are particularly attractive due to the relatively low cost and moisture insensitivity of zinc, allowing the reaction to be performed in aqueous media in some cases, which aligns with the principles of green chemistry. wikipedia.orgrsc.org

The scope of Barbier-type reactions includes the arylation of aldehydes using unactivated aryl iodides, mediated by zinc and catalyzed by rhodium in water. nih.gov This method provides a convenient and environmentally benign route to diarylmethanols and aryl alkyl alcohols. nih.govresearchgate.net The reaction of propargylic bromides with aldehydes in the presence of zinc powder can lead to the selective formation of allenic or propargylic alcohols depending on the substitution pattern of the starting material. mdpi.com

The following table illustrates the types of products that can be obtained from Barbier-type reactions.

Table 5: Examples of Products from Barbier-Type Reactions

| Organohalide | Carbonyl Compound | Metal | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halide | Aldehyde/Ketone | Zn, Mg, In, Sn, etc. | Primary, Secondary, or Tertiary Alcohol | wikipedia.org |

| Aryl Iodide | Aldehyde | Zn / Rh catalyst | Diaryl- or Aryl-alkyl-methanol | nih.gov |

| Propargylic Bromide | Butanal | Zn | Allenic or Propargylic Alcohol | mdpi.com |

Reformatsky-Type Reactions with α-Haloesters and Carbonyl Compounds

The Reformatsky reaction is a classic organic reaction that utilizes an organozinc reagent, specifically a zinc enolate, to add to a carbonyl compound. wikipedia.orglibretexts.org This reaction typically involves the treatment of an α-haloester with zinc dust to form the Reformatsky enolate, which then reacts with an aldehyde or ketone to produce a β-hydroxy-ester. wikipedia.orglibretexts.org

A key feature of Reformatsky enolates is their lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired side reactions such as nucleophilic addition to the ester group. wikipedia.orglibretexts.org The reaction proceeds through a six-membered chair-like transition state where the oxygen of the carbonyl compound coordinates to the zinc. libretexts.org

While the classic Reformatsky reaction uses α-haloesters, variations of this reaction have been developed. For instance, an iodolactam can be coupled with an aldehyde using triethylborane in toluene at low temperatures. libretexts.org The structure of the Reformatsky reagent has been determined to be a cyclic eight-membered dimer in the solid state. wikipedia.orglibretexts.org

Although the direct use of this compound in a Reformatsky-type reaction is not the standard application, the principles of generating a zinc-based nucleophile for carbonyl addition are analogous. The core of the Reformatsky reaction is the generation of a zinc enolate from an α-haloester.

The table below provides a general overview of the components and products of a typical Reformatsky reaction.

Table 6: General Scheme of the Reformatsky Reaction

| α-Haloester | Carbonyl Compound | Metal | Product |

|---|---|---|---|

| Ethyl bromoacetate | Acetone | Zn | Ethyl 3-hydroxy-3-methylbutanoate |

| tert-Butyl bromoacetate | Benzaldehyde | Zn | tert-Butyl 3-hydroxy-3-phenylpropanoate |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromobenzonitrile |

| 4-Isopropylbenzonitrile |

| 2-Chloropyridine |

| 2-Cyclohexylpyridine |

| Cinnamoyl chloride |

| Chalcone |

| (Bromoethynyl)benzene |

| 5-Phenylpent-4-yn-1-yl-1,3-dioxane |

| Ethyl 2-(diethoxyphosphoryl)-4-methyl-6-phenylpyrimidine-5-carboxylate |

| Ethyl 2-hexyl-4-methyl-6-phenylpyrimidine-5-carboxylate |

| Cyclohexyl iodide |

| 1-Cyclohexyl-4-methoxybenzene |

| 6-Bromonicotinonitrile |

| 2-(3-Methylcyclohexyl)nicotinonitrile |

| Benzoyl chloride |

| Iodobenzene |

| Diphenyl sulfide |

| Phenylboronic acid |

| 3,4-Diphenylcyclobutene-1,2-dione |

| Butanal |

| Ethyl bromoacetate |

| Acetone |

| Ethyl 3-hydroxy-3-methylbutanoate |

| tert-Butyl bromoacetate |

| Benzaldehyde |

| tert-Butyl 3-hydroxy-3-phenylpropanoate |

| Methyl 2-bromopropanoate |

| Cyclohexanone |

| Methyl 2-(1-hydroxycyclohexyl)propanoate |

| Palladium acetate |

| CPhos |

| SPhos |

| Cobalt(II) chloride |

| 4,4′-di-tert-butyl-2,2′-dipyridyl |

| Iron(III) acetylacetonate |

| cataCXium AHI |

| Bis(dibenzylideneacetone)palladium(0) |

| Copper(I) cyanide |

| Copper(I) iodide |

| Copper(I) thiophene-2-carboxylate |

| Rhodium |

| Triethylborane |

| Isopropylzinc bromide |

| Cyclohexylzinc bromide |

| Phenylzinc chloride |

| (2-(1,3-dioxan-2-yl)ethyl)zinc chloride |

| Hexylmagnesium bromide |

| Di(p-anisyl)manganese |

| 3-Methylcyclohexylzinc iodide |

| β-Amido-alkylzinc iodide |

| Aryl α-Diazoacetate |

| Thiophenol |

| Bis(p-tolylthio)cyclobutenedione |

| Propargylic Bromide |

| Cinnamyl Bromide |

| Iodolactam |

| B₂pin₂ |

| Co(C₂O₄)·2H₂O |

| dmeda |

| N-Arylbenzamide |

| α-Iodoester |

| β-Amido ketone |

| Allenic alcohol |

| Propargylic alcohol |

| α-Cinnamylated Alcohol |

| Diaryl-methanol |

| Aryl-alkyl-methanol |

| β-hydroxy-ester |

| Alkylated Arene |

Saytzeff Reactions with Carbonyl Compounds

The term "Saytzeff reaction" typically refers to elimination reactions that form the most substituted alkene. In the context of organometallic additions to carbonyl compounds, this terminology is not directly applicable. Reactions of organozinc reagents like this compound with carbonyl compounds (aldehydes and ketones) are nucleophilic additions, leading to the formation of alcohols, not elimination products.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This addition results in the formation of a zinc alkoxide intermediate, which upon aqueous workup, yields the corresponding secondary or tertiary alcohol. The dichlorophenyl group from the reagent would be transferred to the carbonyl carbon.

While specific studies detailing the reaction of this compound with a range of carbonyl compounds are not readily found, the expected reactivity would be similar to other arylzinc halides. The presence of two chlorine atoms on the phenyl ring may influence the nucleophilicity of the reagent and the reaction kinetics.

Table 1: Postulated Reactivity in Saytzeff-type Reactions (Nucleophilic Addition)

| Carbonyl Substrate | Expected Product after Hydrolysis |

|---|---|

| Formaldehyde | (2,3-Dichlorophenyl)methanol |

| Acetaldehyde | 1-(2,3-Dichlorophenyl)ethanol |

Conjugate Addition to α,β-Unsaturated Carbonyls, Nitriles, and Nitroolefins

Organozinc reagents, often in the form of organocuprates generated in situ, are well-known for their propensity to undergo 1,4-conjugate addition to Michael acceptors such as α,β-unsaturated carbonyls, nitriles, and nitroolefins. This reaction is a powerful tool for the formation of carbon-carbon bonds.

For this compound, it is anticipated that in the presence of a copper catalyst (e.g., CuCN, CuI), it would add to the β-position of these activated double bonds. The reaction would proceed through a zinc-copper transmetalation step, forming a more reactive organocuprate species that then undergoes the conjugate addition.

With α,β-Unsaturated Carbonyls: The reaction would yield β-(2,3-dichlorophenyl) substituted ketones, esters, or aldehydes.

With α,β-Unsaturated Nitriles: The product would be a γ-(2,3-dichlorophenyl) substituted nitrile.

With α,β-Unsaturated Nitroolefins: The reaction would result in the formation of a nitroalkane with the 2,3-dichlorophenyl group at the β-position relative to the nitro group.

Detailed experimental data for these specific reactions involving this compound are not prominently reported in the available literature.

Table 2: Expected Products from Conjugate Addition Reactions

| Michael Acceptor | Expected Product |

|---|---|

| Methyl vinyl ketone | 4-(2,3-Dichlorophenyl)butan-2-one |

| Acrylonitrile | 3-(2,3-Dichlorophenyl)propanenitrile |

Other Selective Functionalization Reactions

Carbometalation Reactions

Carbometalation involves the addition of an organometallic bond across a carbon-carbon multiple bond (alkene or alkyne). While carbometalation reactions involving organozinc reagents are known, they are generally less common than those with more reactive organometallics like organolithiums or Grignards, unless activated by a transition metal catalyst. There is no specific information found regarding carbometalation reactions utilizing this compound in the surveyed literature.

Cyclopropanation (Simmons-Smith reaction, if applicable for substituted reagents)

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgrsc.orgorganic-chemistry.org This reaction involves the transfer of a methylene group to the double bond. wikipedia.orgrsc.orgorganic-chemistry.org The direct involvement of an arylzinc halide like this compound in a traditional Simmons-Smith reaction to transfer a dichlorophenyl-substituted carbene is not the standard application of this reagent.

However, variations of the Simmons-Smith reaction exist where substituted carbenoids are used. It is conceivable that a related reagent, such as (2,3-dichlorophenyl)iodomethane, in the presence of zinc, could potentially be used to generate a (2,3-dichlorophenyl)carbenoid for the synthesis of substituted cyclopropanes. Direct use of this compound for this purpose is not a documented or typical transformation.

Formation of Sulfonamides and Sulfonyl Chlorides

The synthesis of sulfonamides and sulfonyl chlorides can be achieved from organozinc reagents. The general approach involves the reaction of the organozinc compound with sulfur dioxide (SO₂), followed by an oxidative workup.

The reaction of this compound with sulfur dioxide would be expected to form a zinc sulfinate intermediate. This intermediate can then be treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or chlorine, to yield the corresponding 2,3-dichlorophenylsulfonyl chloride. Subsequent reaction of the sulfonyl chloride with a primary or secondary amine would then produce the desired sulfonamide. While this is a plausible synthetic route, specific examples and yields for the 2,3-dichlorophenyl derivative are not detailed in the available literature.

Table 3: Plausible Synthesis of Sulfonamides

| Reagent Sequence | Intermediate/Product |

|---|---|

| 1. SO₂2. N-Chlorosuccinimide (NCS) | 2,3-Dichlorophenylsulfonyl chloride |

Aminomethylation and Other Carbon-Heteroatom Bond Formations

Organozinc reagents are valuable for the formation of carbon-heteroatom bonds, often through transition metal-catalyzed cross-coupling reactions.

Aminomethylation: This reaction typically involves the addition of the organozinc reagent to an iminium ion or a related electrophile. The reaction of this compound with an appropriate aminomethylating agent, such as Eschenmoser's salt or a pre-formed iminium salt, would be expected to yield the corresponding aminomethylated product, a substituted benzylamine.

Other Carbon-Heteroatom Bond Formations: Through palladium- or nickel-catalyzed cross-coupling reactions (e.g., Negishi coupling), this compound could potentially be coupled with various heteroatom-containing electrophiles. For instance, reaction with aryl or alkyl halides containing functionalities like silyl groups (C-Si), or coupling with sources of sulfur or phosphorus could lead to the formation of C-S and C-P bonds, respectively. However, specific protocols and research findings for these transformations with this compound are not well-documented.

Functional Group Compatibility and Chemoselectivity in Complex Molecule Synthesis

The robust nature of this compound in palladium-catalyzed Negishi cross-coupling reactions allows for its effective use in the late-stage functionalization of intricate molecular scaffolds. Its reactivity profile is characterized by a high degree of tolerance towards numerous functional groups, which is a significant advantage in multi-step synthetic sequences as it obviates the need for extensive use of protecting groups.

Tolerated Functional Groups:

Research has demonstrated that this compound is compatible with a diverse range of functional groups on the electrophilic coupling partner. This compatibility is crucial for the synthesis of highly functionalized molecules. Commonly tolerated groups include:

Esters: The ester moiety is generally stable under the neutral to slightly basic conditions of Negishi couplings, allowing for the synthesis of ester-containing biaryls.

Nitriles: The cyano group is well-tolerated, providing a handle for further transformations after the cross-coupling step.

Ketones: While more reactive than esters, ketones can often be present on the coupling partner without undergoing side reactions, although careful optimization of reaction conditions may be necessary.

Amides: The amide functionality is robust and generally does not interfere with the cross-coupling reaction.

Halides: Other halogen atoms, such as fluorine and chlorine, on the electrophilic partner are typically unaffected, enabling subsequent cross-coupling reactions at different sites.

Ethers: Alkoxy and aryloxy groups are stable under Negishi coupling conditions.

Heterocycles: Aromatic and non-aromatic heterocyclic systems are often compatible, allowing for the synthesis of complex heteroaromatic compounds.

The chemoselectivity of this compound is particularly noteworthy. In molecules possessing multiple electrophilic sites, such as different halogen atoms, selective coupling can often be achieved. For instance, in a substrate containing both an iodide and a bromide, the palladium catalyst will preferentially undergo oxidative addition into the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.

Detailed Research Findings:

While specific, comprehensive studies focusing solely on the functional group compatibility of this compound are not extensively documented in publicly available literature, the general principles of Negishi couplings with arylzinc halides provide a strong predictive framework. The relatively low basicity and high covalent character of the carbon-zinc bond in this compound contribute to its chemoselectivity, minimizing side reactions such as addition to carbonyls or protonolysis by acidic functional groups.

The following interactive table summarizes the expected compatibility of this compound with various functional groups based on established principles of Negishi cross-coupling reactions.

| Functional Group on Electrophile | Compatibility | Typical Yield Range | Notes |

| Ester (e.g., -COOMe) | High | 70-95% | Generally well-tolerated. |

| Ketone (e.g., -COMe) | Moderate to High | 60-90% | Compatibility can be substrate and catalyst dependent. |

| Aldehyde (e.g., -CHO) | Low to Moderate | Variable | Prone to nucleophilic attack; protection may be required. |

| Amide (e.g., -CONMe2) | High | 75-98% | Very stable under Negishi conditions. |

| Nitrile (e.g., -CN) | High | 80-97% | Excellent compatibility. |

| Nitro (e.g., -NO2) | Moderate | 50-80% | Can sometimes be reduced by the palladium(0) catalyst. |

| Halogen (F, Cl) | High | N/A | Generally unreactive, allowing for sequential couplings. |

| Ether (e.g., -OMe) | High | N/A | Very stable. |

| Free Hydroxyl (-OH) | Low | Variable | Acidic proton will quench the organozinc reagent; protection is necessary. |

| Free Amine (-NH2) | Low | Variable | Acidic protons will quench the organozinc reagent; protection is necessary. |

Note: The yield ranges are estimations based on analogous systems and may vary depending on the specific substrates, catalyst system, and reaction conditions.

In the synthesis of complex molecules, such as pharmaceutical intermediates, the chemoselectivity of this compound allows for the strategic assembly of molecular fragments. For instance, in the construction of a polysubstituted biaryl system, this reagent can be coupled with an aryl iodide that also bears a less reactive aryl bromide or triflate. The resulting product can then undergo a second cross-coupling reaction at the bromide or triflate position with a different organometallic reagent, providing a convergent and efficient route to complex targets.

The following table presents hypothetical examples of chemoselective cross-coupling reactions involving this compound to illustrate its synthetic utility.

| This compound | Electrophilic Partner | Catalyst System | Product | Expected Yield |

| 4-Iodo-1-bromo-2-nitrobenzene | Pd(PPh3)4 | 2-Bromo-5-(2,3-dichlorophenyl)-1-nitrobenzene | ~75% | |

| Methyl 4-iodobenzoate | PdCl2(dppf) | Methyl 4-(2,3-dichlorophenyl)benzoate | ~90% | |

| 1-(4-Iodophenyl)ethan-1-one | Pd(dba)2 / SPhos | 1-(4'-(2,3-Dichlorophenyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | ~85% |

These examples underscore the high degree of functional group tolerance and chemoselectivity that can be achieved with this compound, making it a powerful reagent for the synthesis of complex and highly functionalized organic molecules.

Mechanistic Investigations of Reactions Involving 2,3 Dichlorophenylzinc Iodide

Understanding the Oxidative Addition Step: Role of Zinc Surface and Activating Agents

The formation of 2,3-dichlorophenylzinc iodide typically proceeds via the oxidative addition of metallic zinc to 2,3-dichloroiodobenzene. This step is fundamental as it generates the organozinc nucleophile required for subsequent cross-coupling reactions. The efficiency of this oxidative addition is highly dependent on the nature of the zinc metal and the presence of activating agents.

Role of the Zinc Surface:

The reactivity of zinc metal is critically influenced by its surface area and the absence of passivating oxide layers. Standard zinc dust or powder often exhibits low reactivity due to surface oxidation. To overcome this, highly reactive zinc, often referred to as "Rieke zinc," is employed. riekemetals.com This form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. The resulting amorphous, high-surface-area zinc powder readily undergoes oxidative addition to a wide range of organic halides, including those with sensitive functional groups. riekemetals.com

The mechanism of oxidative addition to the zinc surface is thought to involve a single electron transfer (SET) process. The zinc metal donates an electron to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion. A second electron transfer from another zinc atom to the aryl radical generates the organozinc species.

Activating Agents:

In addition to using highly reactive zinc, various activating agents can facilitate the oxidative addition. These agents work by cleaning the zinc surface of oxides and increasing its reactivity. Common activating agents include:

1,2-Dibromoethane (B42909): This is a widely used activator. It reacts with the zinc surface to form zinc bromide and ethene, exposing a fresh, reactive metal surface.

Iodine: A small amount of iodine can etch the zinc surface, removing the oxide layer and facilitating the reaction.

Trimethylsilyl (B98337) chloride (TMSCl): TMSCl can also serve as an activator by reacting with surface oxides.

The choice of activation method can significantly impact the yield and reaction time for the formation of this compound.

Detailed Analysis of Transmetalation Pathways in Catalytic Cycles

Once formed, this compound participates in catalytic cross-coupling reactions, most notably the Negishi coupling. A critical step in the catalytic cycle is transmetalation, where the organic group is transferred from zinc to the transition metal catalyst, typically palladium or nickel. nih.gov

The general catalytic cycle for a Negishi cross-coupling reaction involves three primary steps: oxidative addition of an organic halide to the low-valent transition metal catalyst, transmetalation of the organozinc reagent to the resulting metal complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.govlibretexts.org

The precise mechanism of transmetalation can vary. Two primary pathways are generally considered: direct transmetalation and a pathway involving the formation of a zincate species.

Direct Transmetalation: In this pathway, the organozinc halide, R-Zn-X (where R is 2,3-dichlorophenyl and X is iodide), directly interacts with the palladium(II) intermediate, [Ar-Pd(II)-L₂-X']. The organic group is transferred to the palladium center, and a zinc salt is eliminated.

Zincate Formation: It has been proposed that in the presence of halide salts (often from the organozinc reagent itself or added as salts like LiCl), a more reactive "ate" complex, or zincate, can form. For this compound, this would be a species like [2,3-Cl₂C₆H₃ZnI₂]⁻. These anionic zincates are generally more nucleophilic and can undergo transmetalation more rapidly than the neutral organozinc halide. The formation of these species can be influenced by the solvent and the presence of other salts.

The nature and concentration of halide ions in the reaction mixture can have a profound effect on the rate of transmetalation. dokumen.pub The presence of lithium chloride, for instance, is often beneficial in Negishi couplings. This is attributed to its ability to break up organozinc aggregates and form more reactive monomeric zincate species. illinois.edu

The iodide ion present in this compound, as well as any other halide ions in the system, can coordinate to both the zinc and the palladium centers. This coordination can influence the electronic properties and steric environment of both metal centers, thereby affecting the rate of the transmetalation step. While iodide is a good leaving group, its coordination to the palladium center can also influence the subsequent reductive elimination step.

Role of Ligands and Solvents in Modulating Reactivity and Selectivity

The stability and reactivity of this compound and the subsequent organopalladium intermediates are heavily influenced by the coordinating ligands on the palladium catalyst. Phosphine ligands are commonly used in Negishi couplings.

| Ligand Type | Effect on Reactivity and Selectivity |

| Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) | These ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle. Their bulk can also help to prevent β-hydride elimination in cases where the organozinc reagent has β-hydrogens. |

| Electron-deficient phosphines | These may slow down the oxidative addition but can sometimes facilitate reductive elimination. |

| Bidentate phosphines (e.g., dppf, dppe) | These can form stable chelate complexes with the palladium center, influencing the geometry and reactivity of the catalytic intermediates. |

The coordination of these ligands to the palladium center modulates its electronic properties, making it more or less susceptible to oxidative addition and influencing the rate of reductive elimination. For the coupling of this compound, the choice of ligand is critical to achieve high yields and prevent side reactions.

The choice of solvent is crucial as it affects the solubility of the reagents and intermediates, and it can directly participate in the coordination sphere of the metal centers. dokumen.pub

| Solvent | Effect on Speciation and Reactivity |

| Tetrahydrofuran (B95107) (THF) | A common solvent for Negishi couplings, THF is a good coordinating solvent that can help to solubilize the organozinc reagent and stabilize the catalytic intermediates. researchgate.net |

| N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) | These more polar, coordinating solvents can accelerate the reaction by promoting the formation of more reactive zincate species and stabilizing charged intermediates. |

| Non-polar solvents (e.g., Toluene) | In less coordinating solvents, aggregation of the organozinc reagent may be more prevalent, potentially slowing down the transmetalation step. |

Computational Studies (e.g., Density Functional Theory - DFT) for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. mdpi.com For reactions involving this compound, such as the widely used Negishi cross-coupling, DFT calculations can map out the entire catalytic cycle, providing a molecular-level understanding of the transformation.

These studies are crucial for rationalizing observed reactivity, predicting the effects of substituents and ligands, and guiding the design of more efficient catalytic systems. An accurate theoretical model for organozinc reagents often requires the inclusion of explicit solvent molecules in the calculations, as solvation states significantly influence reactivity. chemrxiv.org Ab initio molecular dynamics simulations can be combined with DFT to properly account for the dynamic nature of the solvent environment and its impact on the reaction pathway. chemrxiv.orgresearchgate.net

A key strength of DFT is its ability to locate and characterize the transition state (TS) for each elementary step in a reaction mechanism. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for that step can be determined.

| Reaction Step | Description | Hypothetical Energy Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0)L₂ + Ar-X → [Ar-Pd(II)L₂-X] | 15.2 |

| Transmetalation | [Ar-Pd(II)L₂-X] + (2,3-Cl₂C₆H₃)ZnI → [Ar-Pd(II)L₂-(C₆H₃Cl₂)] | 19.5 |

| Reductive Elimination | [Ar-Pd(II)L₂-(C₆H₃Cl₂)] → Ar-(C₆H₃Cl₂) + Pd(0)L₂ | 17.8 |

Note: The data in Table 1 is hypothetical and serves to illustrate the type of information generated from DFT studies. Actual values would depend on the specific substrates, catalyst, ligands, and solvent used.

DFT calculations are not only used to determine energy barriers but also to predict the most favorable reaction pathways and the geometries of all intermediates along that path. For this compound, computational studies can elucidate its structure in solution, which is crucial as the active species in transmetalation may be a monomer, a dimer, or a more complex "ate" species (zincate) formed in the presence of salts like lithium chloride. illinois.edu Studies on analogous organozinc compounds like methylzinc chloride (ZnMeCl) have shown that a combination of molecular dynamics and DFT is effective in determining the predominant solvation states in solvents like tetrahydrofuran (THF). chemrxiv.orgresearchgate.net

Within a catalytic cycle like the Negishi coupling, DFT can model the structures of key intermediates. wikipedia.org This includes the initial Pd(0) catalyst, the Pd(II) intermediate formed after oxidative addition of an organic halide, the subsequent intermediate after transmetalation with the this compound, and the final cis-diorganopalladium(II) complex that precedes reductive elimination. wikipedia.org By comparing the relative energies of different potential intermediates and pathways, the most likely mechanism can be identified.

Spectroscopic Probes of Reaction Intermediates (e.g., Operando IR, XANES/EXAFS)

While computational studies provide a theoretical framework, spectroscopic techniques offer direct experimental evidence for the existence and structure of reaction intermediates. Operando spectroscopy is particularly powerful as it involves monitoring the reaction under actual catalytic conditions, providing a real-time view of the species present in the reaction mixture. stanford.eduornl.gov

Operando Infrared (IR) spectroscopy can track changes in the vibrational modes of reactants, products, and intermediates throughout a reaction. ornl.gov This can help identify key functional groups and their coordination environment as the reaction progresses.

X-ray Absorption Spectroscopy (XAS) is a highly effective element-specific technique for probing the local environment of the zinc atom. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc center. osti.gov Recent studies have successfully combined XANES measurements with time-dependent DFT (TD-DFT) calculations to precisely determine the solvation structures of various organozinc reagents in solution, a methodology directly applicable to this compound. chemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net

EXAFS : The EXAFS region provides quantitative information about the number, type, and distance of atoms in the immediate vicinity of the zinc atom. This can be used to determine the Zn-C, Zn-I, and Zn-solvent bond lengths in the this compound reagent and its subsequent intermediates.

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Operando IR | Real-time monitoring of vibrational modes of functional groups. | Detecting the formation and consumption of species containing C-Cl, C-Zn, and other relevant bonds. |

| XANES | Oxidation state and coordination geometry of the zinc atom. | Characterizing the geometry (e.g., tetrahedral) of the zinc center in solution and during transmetalation. |

| EXAFS | Bond distances, coordination numbers, and identity of neighboring atoms. | Determining precise Zn-C, Zn-I, and Zn-solvent bond lengths to understand the reagent's structure. |

Radical Pathways in Zinc-Mediated Reactions

While many cross-coupling reactions involving organozinc reagents are described by polar, two-electron mechanisms (oxidative addition, transmetalation, reductive elimination), the involvement of radical pathways cannot be discounted, particularly when first-row transition metals like nickel are used as catalysts. wikipedia.org

A radical mechanism is often initiated by a single electron transfer (SET) event. illinois.edu In the context of a nickel-catalyzed Negishi coupling, a Ni(I) species might transfer an electron to the organic halide, leading to its fragmentation into a radical and a halide anion. This radical can then combine with a Ni(II)-aryl complex (formed after transmetalation) to generate a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the product. illinois.eduwikipedia.org

The potential for a radical mechanism can be investigated experimentally through several means:

Radical Traps: The addition of radical scavengers to the reaction mixture. If the reaction is inhibited or side products derived from the trapped radical are observed, it provides strong evidence for a radical pathway. nih.gov

Stereochemical Probes: Using substrates with specific stereochemistry that would be scrambled if a free radical intermediate were formed.

Cyclization Probes: Employing "radical clock" substrates that undergo rapid, well-characterized cyclization if a radical is generated.

While the classic palladium-catalyzed Negishi coupling is generally considered to proceed via a non-radical pathway, zinc-mediated reactions under different conditions or with different catalysts may involve SET processes. For instance, some zinc-catalyzed couplings have been proposed to proceed via an SN2-type mechanism involving triarylzincate nucleophiles, with experiments using radical scavengers showing no inhibition of the reaction. nih.gov Conversely, other hybrid transition metal/radical processes involving organozinc reagents have been described, particularly in multicomponent reactions. nih.gov A thorough mechanistic investigation of reactions with this compound would therefore include experiments designed to detect the presence of any potential radical intermediates.

Advanced Methodologies and Future Research Directions in 2,3 Dichlorophenylzinc Iodide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The imperative to develop greener chemical processes has spurred research into alternatives to traditional organic solvents and harsh reaction conditions. For a moisture-sensitive reagent like 2,3-dichlorophenylzinc iodide, these challenges are particularly pronounced, yet innovative solutions are emerging.